![molecular formula C8H10OS B2753723 3-[(Methylsulfanyl)methyl]phenol CAS No. 35377-64-1](/img/structure/B2753723.png)
3-[(Methylsulfanyl)methyl]phenol
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Overview
Description
“3-[(Methylsulfanyl)methyl]phenol” is an organic compound with the molecular formula C7H8OS . It is a derivative of phenol, where a methylsulfanyl group is attached to the phenol molecule .
Molecular Structure Analysis
The molecular structure of “3-[(Methylsulfanyl)methyl]phenol” consists of a phenol molecule with a methylsulfanyl group attached . The carbon atom in the ring is sp2 hybridized .Scientific Research Applications
Density Functional Theoretical Study
The compound has been used in first-principles density functional theoretical studies to inspect the structures, reactivity, and spectroscopic properties of tautomers of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one . This study was conducted in both the gas phase and ethanol using density function theory (DFT) M06-2X and B3LYP methods .
Thermo-Kinetic Features
Thermo-kinetic features of different conversion processes were estimated in a temperature range of 273–333 K using the Transition state theory (TST) accompanied with one-dimensional Eckert tunneling correction (1D-Eck) . This provides valuable insights into the stability and reactivity of the compound.
Acidity and Basicity Computation
The acidity and basicity of the compound were computed, and the computational results were compared against the experimental ones . This helps in understanding the chemical behavior of the compound.
NMR, Global Descriptors, Fukui Functions, NBO Charges, and Electrostatic Potential (ESP)
These were discussed as part of the study on the compound . These properties are crucial in understanding the electronic structure and reactivity of the compound.
UV–Vis Electronic Spectra Simulation
DFT methods were used for UV–Vis electronic spectra simulation and the time-dependent density functional theory solvation model (TDDFT-SMD) in acetonitrile compounds . This helps in understanding the optical properties of the compound.
Synthesis of Bioactive Natural Products and Conducting Polymers
Phenol derivatives, including “3-[(Methylsulfanyl)methyl]phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives .
Industrial Applications
m-Aryloxy phenols, including “3-[(Methylsulfanyl)methyl]phenol”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Potential Biological Activities
In addition to their industrial applications, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . This makes them valuable in the field of medicinal chemistry.
Safety and Hazards
properties
IUPAC Name |
3-(methylsulfanylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-6-7-3-2-4-8(9)5-7/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZSRYFAFIYMNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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